1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride

Lipophilicity Membrane permeability ADME prediction

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride (CAS 2825012-08-4; free base CAS 1249245-86-0) is a heterocyclic building block belonging to the 1,2,4-oxadiazolyl-piperidine class, which has been widely employed in orexin receptor antagonist programs and HDAC inhibitor development. The molecule features a cyclopropyl-substituted 1,2,4-oxadiazole linked via a methylene spacer to a piperidin-3-amine core, supplied as the dihydrochloride salt for enhanced aqueous solubility.

Molecular Formula C11H20Cl2N4O
Molecular Weight 295.21 g/mol
Cat. No. B13537858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride
Molecular FormulaC11H20Cl2N4O
Molecular Weight295.21 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CC2=NOC(=N2)C3CC3)N.Cl.Cl
InChIInChI=1S/C11H18N4O.2ClH/c12-9-2-1-5-15(6-9)7-10-13-11(16-14-10)8-3-4-8;;/h8-9H,1-7,12H2;2*1H
InChIKeyWQKKAXSEMJCRIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine Dihydrochloride – Core Chemical Identity and Procurement-Relevant Physicochemical Profile


1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride (CAS 2825012-08-4; free base CAS 1249245-86-0) is a heterocyclic building block belonging to the 1,2,4-oxadiazolyl-piperidine class, which has been widely employed in orexin receptor antagonist programs and HDAC inhibitor development [1][2]. The molecule features a cyclopropyl-substituted 1,2,4-oxadiazole linked via a methylene spacer to a piperidin-3-amine core, supplied as the dihydrochloride salt for enhanced aqueous solubility. Its computed LogP of 0.87 and TPSA of 68.18 Ų position it in a balanced polarity-lipophilicity space suitable for CNS and systemic drug discovery applications .

Why Substituting 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine Dihydrochloride with In-Class Analogs Risks Experimental Irreproducibility


Within the 1,2,4-oxadiazolyl-piperidine scaffold space, minor structural changes produce substantial shifts in key molecular determinants. Replacing the 5-cyclopropyl group with ethyl or methyl alters LogP by 0.18 and 1.17 log units, respectively, directly impacting membrane permeability, protein binding, and assay compatibility [1]. Relocating the oxadiazole attachment from the methylene linker to a direct piperidine C-4 position removes one rotatable bond and reduces TPSA by 17.23 Ų, changes known to affect conformational sampling and hydrogen-bonding capacity . Furthermore, the dihydrochloride salt form confers aqueous solubility advantages over free base forms that are not replicated by mono-hydrochloride or non-salt analogs [2]. These quantifiable divergences mean that selecting a close structural cousin without verifying property equivalence can introduce uncontrolled variables into biological assays, synthetic workflows, and formulation development.

Quantitative Differentiation Evidence for 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine Dihydrochloride Versus Closest Structural Analogs


Lipophilicity Elevation vs. 5-Ethyl Analog: A Cyclopropyl-to-Ethyl LogP Comparison

The target compound's 5-cyclopropyl substituent increases calculated LogP to 0.87, compared with 0.69 for the 5-ethyl analog [1]. This 0.18 log unit elevation translates to an approximately 1.5-fold increase in octanol-water partition coefficient, favoring passive membrane permeation while maintaining aqueous solubility appropriate for biological assay conditions.

Lipophilicity Membrane permeability ADME prediction

Widened Lipophilicity Gap vs. 5-Methyl Analog: Enhancing Membrane Penetration Potential

The cyclopropyl substitution in the target compound yields a LogP of 0.87, whereas the 5-methyl analog exhibits a LogP of -0.3 [1]. This 1.17 log unit difference corresponds to approximately a 15-fold higher octanol-water partition coefficient, markedly increasing the fraction of neutral species available for passive diffusion across lipid bilayers at physiological pH.

Lipophilicity Permeability Drug-likeness

Hydrogen Bond Acceptor (HBA) Count Advantage Over 5-Ethyl Analog

The target compound possesses 5 hydrogen bond acceptor atoms compared to 4 HBA for the 5-ethyl analog [1]. The additional acceptor site arises from the electronic configuration of the cyclopropyl-substituted oxadiazole and may contribute to differential target binding through extra hydrogen bond interactions with protein backbone or side-chain residues.

Hydrogen bonding Target engagement Solubility

Topological Polar Surface Area and Conformational Flexibility Differentiation vs. C4-Attached Cyclopropyl-Oxadiazole Analog

The target compound, with its methylene linker between piperidine N and oxadiazole C3, exhibits a TPSA of 68.18 Ų and 3 rotatable bonds, compared to TPSA 50.95 Ų and 2 rotatable bonds for 4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine, which features direct C4-piperidine-oxadiazole attachment . The 17.23 Ų higher TPSA increases aqueous solubility potential, while the extra rotatable bond provides greater conformational sampling for induced-fit binding.

Polar surface area Conformational flexibility Blood-brain barrier

Dihydrochloride Salt Form: Aqueous Solubility and Handling Advantages Over Free Base Variants

The compound is supplied specifically as the dihydrochloride salt (CAS 2825012-08-4, MW 295.2), which, in accordance with well-established pharmaceutical salt formation principles, confers markedly higher aqueous solubility compared to the free base (CAS 1249245-86-0, MW 222.29) [1]. Dihydrochloride salts of basic piperidine-containing molecules typically exhibit 3- to 10-fold higher aqueous solubility than their corresponding free bases, enabling direct use in aqueous biological assay buffers without organic co-solvents that may confound target activity readouts.

Salt form Aqueous solubility Formulation compatibility

Optimal Research and Industrial Application Scenarios for 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine Dihydrochloride


CNS Drug Discovery: Orexin Receptor Antagonist Scaffold Development

The cyclopropyl-oxadiazole moiety with a methylene linker to piperidin-3-amine is a validated scaffold for orexin receptor antagonists, as evidenced in Merck Sharp & Dohme patent US 10308645 [1]. The compound's LogP of 0.87 and TPSA of 68.18 Ų position it near the optimal CNS drug property space, while the dihydrochloride salt ensures aqueous solubility for in vitro receptor binding and functional assays. Procuring this specific scaffold rather than the C4-attached or 5-alkyl analogs preserves the structural and physicochemical features shown to be critical for dual orexin receptor antagonism.

HDAC Inhibitor Medicinal Chemistry: Chemotype Expansion and SAR Exploration

The 5-cyclopropyl-1,2,4-oxadiazol-3-yl substructure appears in HDAC3 inhibitor chemotypes with reported IC50 values reaching the low nanomolar range in structurally elaborated analogs [2]. The free amine at piperidine C3 provides a versatile handle for amide coupling, reductive amination, or urea formation, enabling rapid library synthesis for structure-activity relationship studies. Selecting the dihydrochloride salt over the free base ensures consistent solubility during parallel synthesis and high-throughput purification workflows.

Biophysical Assay Development: Solubility-Dependent Screening Campaigns

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence-based binding assays, the dihydrochloride salt form eliminates the need for DMSO concentrations exceeding 1%, which can destabilize proteins and introduce artefactual binding signals [3]. The compound's intermediate LogP ensures sufficient aqueous solubility for direct buffer dissolution at typical screening concentrations (1–100 µM), a practical advantage over more lipophilic analogs such as the C4-attached variant (LogP 1.84) that may require organic co-solvents.

Chemical Biology Probe Synthesis: Amine-Functionalized Linker Strategy

The primary amine at piperidine C3, combined with the metabolically stable cyclopropyl-oxadiazole head group, makes this compound an ideal precursor for biotinylated or fluorescent probe synthesis via NHS-ester or isothiocyanate coupling . The methylene spacer between piperidine and oxadiazole reduces steric hindrance at the conjugation site compared to directly attached analogs, potentially improving conjugation efficiency and maintaining target binding affinity post-derivatization.

Quote Request

Request a Quote for 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.